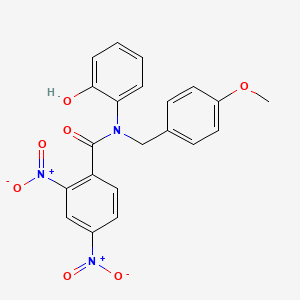
N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)-2,4-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)-2,4-dinitrobenzamide, commonly known as HMB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HMB is a small molecule that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of HMB is not fully understood, but it is thought to act through a variety of pathways. One proposed mechanism is the inhibition of the NF-κB signaling pathway, which is involved in inflammation and cancer development. HMB has also been found to activate the AMPK signaling pathway, which is involved in energy regulation and metabolism.
Biochemical and Physiological Effects:
HMB has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, protect against oxidative damage, and inhibit the growth of cancer cells. Additionally, HMB has been found to improve insulin sensitivity, increase energy expenditure, and reduce body fat.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using HMB in lab experiments is its versatility. It can be used to study a wide range of biological processes, making it a valuable tool for researchers. Additionally, HMB is relatively easy to synthesize and is readily available. However, there are some limitations to using HMB in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, HMB has not been extensively studied in humans, so its safety and efficacy are not well established.
Direcciones Futuras
There are many potential future directions for research involving HMB. One area of interest is its potential as a cancer treatment. HMB has been shown to inhibit the growth of cancer cells, and further research could explore its effectiveness as a cancer therapy. Additionally, HMB could be studied further as a potential treatment for inflammation and oxidative stress-related diseases. Finally, more research is needed to establish the safety and efficacy of HMB in humans, which could pave the way for its use as a therapeutic agent.
Métodos De Síntesis
The synthesis of HMB involves a multi-step process that requires specialized equipment and expertise. The first step involves the conversion of 2-nitrophenol to 2-hydroxyacetophenone, which is then reacted with 4-methoxybenzyl bromide to form the intermediate compound. This intermediate is then reacted with 2,4-dinitrobenzoyl chloride to form the final product, HMB.
Aplicaciones Científicas De Investigación
HMB has been used in a variety of scientific research studies, including those focused on cancer, inflammation, and oxidative stress. In cancer research, HMB has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation and oxidative stress are also areas of interest, as HMB has been shown to reduce inflammation and protect against oxidative damage.
Propiedades
IUPAC Name |
N-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]-2,4-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O7/c1-31-16-9-6-14(7-10-16)13-22(18-4-2-3-5-20(18)25)21(26)17-11-8-15(23(27)28)12-19(17)24(29)30/h2-12,25H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLBAWUXCXIAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=CC=CC=C2O)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl (2S*,4R*)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B5907233.png)
![ethyl [3-(4H-1,2,4-triazol-4-yl)phenyl]carbamate](/img/structure/B5907239.png)
![5-{1-[(5-ethylpyridin-2-yl)methyl]-4-phenyl-1H-imidazol-5-yl}-2-methoxypyrimidine](/img/structure/B5907245.png)
![N-(2-{[2-(2-chlorophenoxy)ethyl]amino}-1,1-dimethyl-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B5907247.png)
![N-(1,1-dimethyl-2-oxo-2-{[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B5907248.png)
![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]piperidin-3-ol](/img/structure/B5907255.png)
![3-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-1-methyl-1H-indole](/img/structure/B5907261.png)

![3-{2-[(3S*,4S*)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5907264.png)
![isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5907275.png)
![N-[4-(aminocarbonyl)phenyl]-3-fluorobenzamide](/img/structure/B5907284.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5907288.png)
![N-1H-indol-6-yl-2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5907294.png)
![5-amino-7-(3-chlorophenyl)-4-(4-fluorophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B5907311.png)
